![molecular formula C32H32N4O2 B14402105 2,2'-(Piperazine-1,4-diyl)bis[N-([1,1'-biphenyl]-3-yl)acetamide] CAS No. 89474-06-6](/img/structure/B14402105.png)
2,2'-(Piperazine-1,4-diyl)bis[N-([1,1'-biphenyl]-3-yl)acetamide]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-(Piperazine-1,4-diyl)bis[N-([1,1’-biphenyl]-3-yl)acetamide]: is a complex organic compound characterized by the presence of a piperazine ring linked to two biphenyl groups through acetamide linkages
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-(Piperazine-1,4-diyl)bis[N-([1,1’-biphenyl]-3-yl)acetamide] typically involves the reaction of piperazine with N-([1,1’-biphenyl]-3-yl)acetamide under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like piperidine to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the acetamide linkages, potentially converting them into amine groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like chlorosulfonic acid or bromine in the presence of a catalyst.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine-functionalized compounds .
Applications De Recherche Scientifique
Chemistry: In chemistry, 2,2’-(Piperazine-1,4-diyl)bis[N-([1,1’-biphenyl]-3-yl)acetamide] is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: Its ability to interact with various biological targets makes it a valuable tool for probing biochemical pathways .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or neurological disorders .
Industry: In the industrial sector, the compound can be used in the development of advanced materials, including polymers and coatings. Its structural properties contribute to the enhancement of material performance .
Mécanisme D'action
The mechanism of action of 2,2’-(Piperazine-1,4-diyl)bis[N-([1,1’-biphenyl]-3-yl)acetamide] involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring and biphenyl groups facilitate binding to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparaison Avec Des Composés Similaires
2,2’-(Piperazine-1,4-diyl)bis(ethanesulfonic acid): This compound shares the piperazine core but differs in its functional groups, leading to distinct chemical and biological properties.
2,2’-(Piperazine-1,4-diyl)bis(1-phenylethanol): Another similar compound with a piperazine core, but with phenylethanol groups instead of biphenyl acetamide.
Uniqueness: The uniqueness of 2,2’-(Piperazine-1,4-diyl)bis[N-([1,1’-biphenyl]-3-yl)acetamide] lies in its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a versatile compound for various scientific and industrial applications .
Propriétés
Numéro CAS |
89474-06-6 |
|---|---|
Formule moléculaire |
C32H32N4O2 |
Poids moléculaire |
504.6 g/mol |
Nom IUPAC |
2-[4-[2-oxo-2-(3-phenylanilino)ethyl]piperazin-1-yl]-N-(3-phenylphenyl)acetamide |
InChI |
InChI=1S/C32H32N4O2/c37-31(33-29-15-7-13-27(21-29)25-9-3-1-4-10-25)23-35-17-19-36(20-18-35)24-32(38)34-30-16-8-14-28(22-30)26-11-5-2-6-12-26/h1-16,21-22H,17-20,23-24H2,(H,33,37)(H,34,38) |
Clé InChI |
AIZPZBKNJKOTFV-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1CC(=O)NC2=CC=CC(=C2)C3=CC=CC=C3)CC(=O)NC4=CC=CC(=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


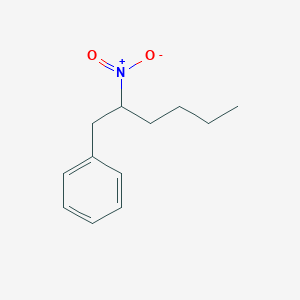
![Benzene, 1-[(4-chloro-2-butynyl)oxy]-2-methyl-](/img/structure/B14402035.png)
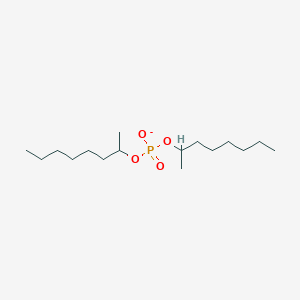
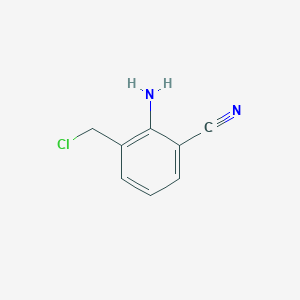


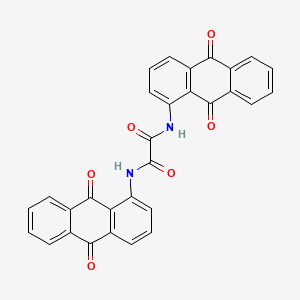
![2,2'-Disulfanediylbis[6-(hydroxymethyl)-4-(1-phenylethyl)phenol]](/img/structure/B14402089.png)

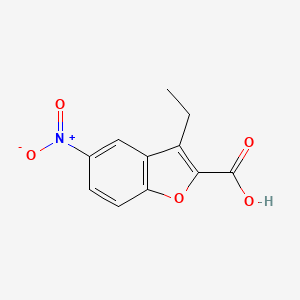

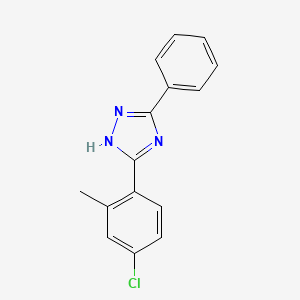
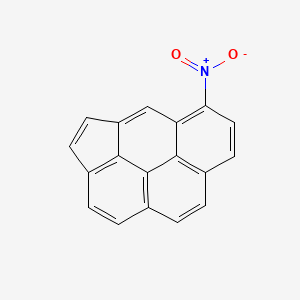
![[2-Chloro-1-(phenylsulfanyl)ethyl]phosphonic dichloride](/img/structure/B14402126.png)
